3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core linked to a 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group.
Propriétés
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-15-8-7-11(9-16(15)25-2)18-21-19(26-22-18)13-10-20-14-6-4-3-5-12(14)17(13)23/h3-10H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSLXUMHDHDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Functional Variations
The compound’s activity and physicochemical properties are influenced by two key structural elements:
Core heterocyclic system: Quinolinone vs. pyridinone or aniline derivatives.
Substituent positions : Methoxy group placement on the phenyl ring (3,4- vs. 2,3-dimethoxy).
Table 1: Structural and Functional Comparison
Key Insights from Analog Studies
Core Heterocyclic System
- Quinolinone vs. Pyridinone derivatives like C200-7765 are often prioritized in early-stage screening due to synthetic accessibility and balanced solubility .
- Aniline Derivatives: Compounds with aniline cores (e.g., 4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline) from exhibit antimicrobial activity, suggesting that nitrogen-containing aromatic systems are critical for targeting bacterial enzymes .
Substituent Effects
3,4-Dimethoxy vs. 2,3-Dimethoxy Phenyl :
The 3,4-dimethoxy substitution on the phenyl ring (target compound) offers distinct electronic effects compared to the 2,3-dimethoxy analog (). The 3,4-configuration may improve electron-donating capacity, stabilizing interactions with target proteins, whereas steric hindrance in 2,3-substituted analogs could reduce binding efficiency .- Phenoxy vs. Methoxy Groups: Phenoxyphenyl-substituted oxadiazoles () show activity against enteric pathogens, but methoxy groups (as in the target compound) may enhance metabolic stability due to reduced oxidative susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
